5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole is an organic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide can yield the desired thiazole compound through cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenyl-1,3-thiazole
- 5-(Trifluoromethyl)-1,3-thiazole
- 4-(Trifluoromethoxy)phenyl-1,2,4-triazole
Uniqueness
5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole is unique due to the presence of both the trifluoromethoxy group and the thiazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H6F3NOS |
---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-14-6-16-9/h1-6H |
InChI Key |
LNGKMJILLWGPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CS2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.